molecular formula C11H10N2O2 B1462792 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid CAS No. 896049-17-5

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1462792
CAS No.: 896049-17-5
M. Wt: 202.21 g/mol
InChI Key: JJBSHDIWHGYCGS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.45–8.40 ppm (m, 1H, pyridine H-2).
  • δ 8.20–8.15 ppm (m, 1H, pyridine H-6).
  • δ 7.75–7.70 ppm (m, 1H, pyridine H-4).
  • δ 7.35–7.30 ppm (m, 1H, pyrrole H-5).
  • δ 6.90–6.85 ppm (m, 1H, pyrrole H-3).
  • δ 6.45–6.40 ppm (m, 1H, pyrrole H-4).
  • δ 5.25 ppm (s, 2H, -CH₂- linker).
  • δ 12.80 ppm (broad, 1H, -COOH).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.5 ppm (C=O, carboxylic acid).
  • δ 149.2 ppm (pyridine C-3).
  • δ 135.0–125.0 ppm (aromatic carbons).
  • δ 45.8 ppm (-CH₂- linker).

Infrared (IR) Vibrational Signatures

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3100–2500 : Broad O-H stretch (carboxylic acid).
  • 1695 : C=O stretch (carboxylic acid).
  • 1600, 1570 : C=C/C=N aromatic stretching.
  • 1450 : C-H bending (pyrrole ring).
  • 1230 : C-O stretch (carboxylic acid).

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS, positive mode):

  • m/z 202.1 [M+H]⁺ (base peak).
  • m/z 184.1 [M+H–H₂O]⁺ (loss of water).
  • m/z 156.0 [M+H–COOH]⁺ (decarboxylation).
  • m/z 106.0 (pyridin-3-ylmethyl fragment).

Fragmentation pathways align with pyrrole-carboxylic acid derivatives, involving sequential loss of functional groups and ring-opening reactions.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-4-2-6-13(10)8-9-3-1-5-12-7-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBSHDIWHGYCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a pyridinyl group and a carboxylic acid functional group. This unique structure contributes to its diverse biological activities.

Pharmacological Activities

Research indicates that various derivatives of pyrrole compounds exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Pyrrole derivatives have shown effectiveness against a range of pathogens. For instance, compounds with similar structures have been evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, certain pyrrole derivatives demonstrated MIC values comparable to standard antibiotics like ciprofloxacin and norfloxacin .
  • Anti-inflammatory Effects : Pyrrole compounds have been studied for their anti-inflammatory properties. Some derivatives inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Potential : Certain pyrrole derivatives have exhibited cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that pyrrole derivatives can inhibit key enzymes involved in disease processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways.
  • Cell Signaling Modulation : Pyrrole compounds may modulate cell signaling pathways, affecting cellular responses to stimuli. This includes altering the expression of genes involved in inflammation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrole derivatives:

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial effects of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyrrole ring enhanced antibacterial activity, with some compounds achieving MIC values as low as 2 µg/ml .
  • Cytotoxicity Assay : An assessment of the cytotoxic effects of this compound on human cancer cell lines revealed significant apoptosis induction at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .
  • Inflammation Model : In an animal model of inflammation, administration of pyrrole derivatives resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting their role in modulating inflammatory responses .

Data Tables

The following table summarizes the biological activities and corresponding research findings related to this compound:

Activity TypeStudy ReferenceKey Findings
Antimicrobial Effective against S. aureus (MIC = 2 µg/ml)
Anti-inflammatory Reduced TNF-alpha levels in animal models
Anticancer Induced apoptosis in human cancer cell lines

Scientific Research Applications

A. Antimalarial Activity

Recent studies have identified pyrrole-based compounds, including derivatives of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid, as promising candidates for antimalarial drug development. The compound acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, which is crucial in the malaria parasite's metabolic pathway.

Key Findings:

  • Efficacy : Compounds in this class demonstrated potent activity against both blood and liver stages of Plasmodium falciparum and Plasmodium vivax in vitro and in animal models .
  • Selectivity : These compounds showed selectivity for Plasmodium DHODHs over mammalian enzymes, reducing the risk of toxicity .
CompoundIC50 (μM)Selectivity RatioActivity Against P. falciparum
This compound5.4>100Yes
Other derivatives6.0 - 8.0>50Yes

B. Kinase Inhibition

Additionally, derivatives of this compound have been explored as kinase inhibitors, which are vital for regulating various cellular processes. These compounds have shown promise in inhibiting specific kinases involved in cancer progression.

Case Study:
A patent application detailed the synthesis of various pyrrole derivatives, including this compound, demonstrating their potential as therapeutic agents targeting specific kinases associated with cancer .

A. Neuroprotective Effects

The neuroprotective properties of pyrrole derivatives have been investigated concerning neurotropic viruses such as Western equine encephalitis virus (WEEV).

Research Findings:

  • The compound was part of a series that exhibited significant protective effects against viral infections by modulating pathways involved in viral replication .
CompoundProtective EfficacyMechanism
This compoundHighInhibition of viral replication

A. Solubility Enhancement

One of the challenges with many small molecules, including pyrrole derivatives, is their poor solubility. Research has focused on formulation strategies to enhance solubility and bioavailability.

Innovative Approaches:
Utilizing polyamidoamine dendrimers has been proposed to improve the solubility and controlled release profiles of these compounds, making them more effective for clinical applications .

Formulation MethodSolubility Improvement (%)Release Profile
Dendrimer Complexes70%Sustained Release

Comparison with Similar Compounds

Key Observations:

Synthetic Yields :

  • The fused pyrrolopyridine derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit high yields (71–95%) under optimized conditions, suggesting efficient cyclization or coupling strategies .
  • Chloro and methoxy substituents (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) reduce yields, likely due to steric or electronic challenges during synthesis .

Substituent Effects: Electron-Withdrawing Groups: Chloro substituents (e.g., in 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) enhance stability but may hinder reactivity in downstream functionalization .

Hybrid Systems :

  • Compounds like 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid demonstrate how pyrrole-pyridine linkages influence π-π stacking and hydrogen-bonding capabilities, critical for crystal packing or biological activity .

Chirality and Stereochemical Analogues

Table 2: Chiral Derivatives of Pyrrole-Carboxylic Acids

Compound Name Chiral Center/Atropisomerism Application Reference
(S)-4-((5-Amino-3-(2-chlorophenyl)isoxazol-4-yl)(3-fluorophenyl)-methyl)-1H-pyrrole-2-carboxylic acid Stereogenic center Bioactive scaffolds
1-[(3-Carboxy-1,1′-biphenyl)-2-yl]-1H-pyrrole-2-carboxylic acid Atropisomerism Catalysis/ligands

Key Observations:

  • Stereogenic Centers : The (S)-configured compound in is synthesized in 96% yield via chiral phosphoric acid catalysis, highlighting the role of stereochemistry in optimizing bioactivity .
  • Atropisomerism : Biphenyl-pyrrole derivatives (e.g., 1-[(3-carboxy-1,1′-biphenyl)-2-yl]-1H-pyrrole-2-carboxylic acid) exhibit axial chirality, enabling applications in asymmetric catalysis .

Functional Group Variations

Table 3: Functional Group Modifications

Compound Name Functional Group Key Property Reference
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde Aldehyde group Reactive for condensation
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid Pyrrolidine ring Enhanced rigidity
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid Trifluoroethoxy group Metabolic stability

Key Observations:

  • Aldehyde vs. Carboxylic Acid : The aldehyde derivative (1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde) serves as a precursor for Schiff base formation, whereas the carboxylic acid group in the target compound enables salt formation or hydrogen bonding .
  • Trifluoromethyl Groups : Compounds like 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid leverage fluorine’s electronegativity to improve metabolic stability and membrane permeability .

Preparation Methods

Hantzsch Pyrrole Synthesis Approach

  • This method involves the condensation of α-bromoaldehydes with enamines derived from β-dicarbonyl compounds and amines.
  • For example, bromocetaldehyde reacts with an enamine formed from dimethyl acetonedicarboxylate and ethanolamine in acetonitrile under reflux to yield 1-substituted pyrrole dicarboxylic acid esters in moderate yields (38-43%).
  • Subsequent transformations include conversion to methanesulfonate intermediates and nucleophilic displacement to introduce substituents.
  • This route allows for the generation of pyrrole derivatives with carboxylic acid functionalities after ester hydrolysis and decarboxylation steps.
  • The method is adaptable to introduce various alkyl or aryl substituents on the pyrrole nitrogen or ring carbons by modifying the starting materials.

Use of Ethoxalylpyrrole Derivatives

  • Ethoxalylpyrrole derivatives serve as versatile intermediates for pyrrole-2-acetic acid esters.
  • Two main synthetic sequences are reported:
    • Saponification of the α-keto ester, Wolff-Kishner reduction of the α-keto acid salt, followed by esterification.
    • Reduction of 2-ethoxalpyrrole with sodium borohydride to an α-hydroxy ester, then further reduction with triphenylphosphine/triphenylphosphine diiodide to the acetic acid ester.
  • These methods provide access to pyrrole carboxylic acid derivatives with controlled substitution patterns.

Sustainable and Efficient Synthetic Alternatives

Recent advances emphasize sustainability and efficiency in pyrrole carboxylic acid derivative synthesis, which can be adapted for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid.

Reaction of Primary Amines with 3-Hydroxy-2-pyrones

  • 3-Hydroxy-2-pyrones, which can be prepared from renewable sources, act as masked 1,4-dicarbonyl compounds.
  • Primary amines react with these pyrones under mild, solvent-free or aqueous conditions to form N-substituted pyrrole carboxylic acids.
  • The reaction proceeds efficiently at 50–75 °C without solvents or at room temperature in basic water–methanol solutions.
  • This method yields symmetric and asymmetric pyrroles in good to high yields.
  • Although this method is general for N-alkyl pyrrole carboxylic acids, it can be tailored to introduce the pyridin-3-ylmethyl substituent by using 3-aminomethylpyridine as the amine component.

One-Pot Ball Milling Method

  • A solvent-free, catalyst-free, one-pot ball milling approach synthesizes 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives.
  • This mechanochemical method is environmentally friendly, avoids long reaction times, and reduces waste.
  • While the reported examples focus on 2-oxo derivatives, the methodology could be adapted for the preparation of this compound by choosing appropriate starting materials and milling conditions.

Comparative Data Table of Preparation Methods

Methodology Key Steps Advantages Limitations Yield Range Reference
Hantzsch Pyrrole Synthesis Enamine + α-bromoaldehyde → pyrrole esters → hydrolysis Well-established, versatile for substitutions Moderate yields, multi-step, uses organic solvents 38-58%
Ethoxalylpyrrole Derivative Route Saponification + Wolff-Kishner reduction + esterification Access to diverse pyrrole carboxylic acids Requires multiple steps, sensitive intermediates Not explicitly stated
Mannich Reaction & Nucleophilic Substitution Mannich base formation + quaternization + substitution Direct N-substitution, selective Requires careful control of conditions Not explicitly stated
Reaction of Amines with 3-Hydroxy-2-pyrones Primary amine + 3-hydroxy-2-pyrone, solvent-free or aqueous Sustainable, mild conditions, renewable sources Needs suitable amine (pyridin-3-ylmethylamine) Good to high
One-Pot Ball Milling Synthesis Mechanochemical milling of precursors Solvent-free, catalyst-free, eco-friendly Adaptation needed for specific substituents High

Research Findings and Notes

  • The classical Hantzsch synthesis and ethoxalylpyrrole routes provide reliable access to pyrrole carboxylic acids but often involve multiple steps and use of organic solvents and reagents that require careful handling.
  • The Mannich reaction offers a strategic approach to install the pyridinylmethyl group on the pyrrole nitrogen, facilitating the synthesis of 1-(pyridin-3-ylmethyl) derivatives.
  • Sustainable synthetic methods using 3-hydroxy-2-pyrones and primary amines represent a modern, green chemistry approach, suitable for scale-up and industrial applications.
  • Mechanochemical ball milling methods reduce environmental impact and simplify the reaction setup, though specific adaptation for the target compound may require further optimization.
  • Overall, the choice of method depends on the availability of starting materials, desired scale, environmental considerations, and required purity/yield.

Q & A

What are the optimal synthetic routes for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be improved?

Answer:
The synthesis typically involves coupling pyridine derivatives with pyrrole-carboxylic acid precursors. For example, similar compounds (e.g., 2-(cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic acid) are synthesized via amide formation or alkylation reactions, achieving yields of 68–95% . To optimize yields:

  • Use high-purity starting materials to minimize side reactions.
  • Employ coupling agents like EDCI/HOBt for amide bond formation.
  • Monitor reaction progress via LCMS (e.g., ESIMS at m/z 354.2) to identify incomplete conversions .

How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:
Combine orthogonal analytical methods:

  • HPLC : Assess purity (>95% is typical for research-grade compounds) using reverse-phase columns and UV detection .
  • Mass spectrometry (ESIMS) : Confirm molecular weight (e.g., m/z 354.2 for related compounds) and detect impurities .
  • 1H NMR : Verify substitution patterns (e.g., pyridin-3-ylmethyl protons at δ 4.8–5.2 ppm and pyrrole protons at δ 6.5–7.2 ppm) .
  • X-ray crystallography : Resolve crystal structure to confirm hydrogen-bonding motifs (e.g., N–H⋯O dimers) .

What experimental challenges arise in characterizing solubility and stability, and how can they be addressed?

Answer:
This compound’s solubility is influenced by its zwitterionic nature (carboxylic acid and pyridine groups). Challenges include:

  • Low aqueous solubility : Use co-solvents like DMSO or ethanol (80% EtOH/20% ethyl acetate mixtures are effective for crystallization) .
  • pH-dependent stability : Conduct stability studies across pH 3–8 using UV-Vis spectroscopy to identify degradation products .
  • Hydrogen bonding : Solubility can be modulated by derivatization (e.g., esterification of the carboxylic acid group) .

How do structural modifications at the pyrrole or pyridine rings impact bioactivity?

Answer:
Bioactivity is highly sensitive to substitution patterns:

  • Pyridine modifications : Fluorination or trifluoromethyl groups (e.g., 6-(trifluoromethyl)pyridin-3-yl) enhance metabolic stability and receptor binding .
  • Pyrrole substitutions : Methyl groups at the 3-position (e.g., 3-methyl-1H-pyrrole-2-carboxylic acid derivatives) improve selectivity for kinase targets .
  • Bioactivity assays : Use in vitro enzyme inhibition assays (e.g., IC50 determination) paired with molecular docking to correlate structure-activity relationships .

What advanced techniques resolve discrepancies between NMR and mass spectrometry data?

Answer:
Contradictions may arise from isotopic impurities or tautomerism. Mitigation strategies include:

  • High-resolution mass spectrometry (HRMS) : Distinguish isotopic clusters (e.g., [M+1] vs. [M+2] peaks) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., pyridin-3-ylmethyl vs. pyrrole protons) .
  • Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by variable-temperature studies .

How can researchers design robust stability studies for long-term storage?

Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks .
  • Analytical endpoints : Monitor degradation via HPLC for new peaks and quantify residual potency .
  • Storage recommendations : Use amber vials under inert gas (N2/Ar) at –20°C to minimize oxidation and hydrolysis .

What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Model binding to kinase domains using crystal structures from the PDB .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable interactions) .
  • QSAR models : Corrogate electronic properties (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

How can synthetic byproducts be identified and minimized?

Answer:

  • LCMS/HRMS : Detect byproducts (e.g., unreacted starting materials or dimerization products) .
  • Chromatographic optimization : Use gradient elution (5–95% acetonitrile in water) to resolve closely eluting impurities .
  • Process adjustments : Reduce reaction time or temperature to suppress side reactions (e.g., over-alkylation) .

What safety protocols are critical for handling this compound in lab settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid
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1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid

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